molecular formula C25H39ClN2O B086558 Bunamidine hydrochloride CAS No. 1055-55-6

Bunamidine hydrochloride

Cat. No.: B086558
CAS No.: 1055-55-6
M. Wt: 419.0 g/mol
InChI Key: PBYJDHRFPFHVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bunamidine hydrochloride is a veterinary anti-parasitic agent primarily used to treat infections caused by tapeworms, specifically those of the genus Taenia. It is classified as a taeniacide, meaning it kills tapeworms in situ. This compound is also effective against other tapeworm species such as Echinococcus granulosus (dog tapeworm) and Hymenolepis diminuta (rat tapeworm) .

Biochemical Analysis

Cellular Effects

The cellular effects of Bunamidine hydrochloride are primarily related to its role as an anthelmintic agent. It is used to treat infections by tapeworm parasites in animals

Molecular Mechanism

It is known to be an anthelmintic agent effective against certain types of tapeworms

Dosage Effects in Animal Models

This compound exhibits >90% efficacy against Taenia spp., Dipylidium spp., Mesocestoides spp., and Diphyllobothrium spp. when administered orally at dosages of 25–50 mg/kg . The efficacy against D. caninum may be erratic .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bunamidine hydrochloride involves the reaction of N,N-dibutyl-4-hexyloxynaphthalene-1-carboximidamide with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bunamidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized naphthalene derivatives, while reduction can produce reduced amine derivatives .

Scientific Research Applications

Bunamidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a model compound in studying the behavior of naphthalene derivatives.

    Biology: The compound is studied for its effects on parasitic organisms, particularly tapeworms.

    Medicine: Research focuses on its potential use in treating parasitic infections in animals.

    Industry: this compound is used in the development of veterinary pharmaceuticals

Comparison with Similar Compounds

Uniqueness: Bunamidine hydrochloride is unique in its specific targeting of tapeworms and its high efficacy against multiple tapeworm species. Unlike some other anti-parasitic agents, it is particularly effective against both immature and mature stages of tapeworms .

Properties

IUPAC Name

N,N-dibutyl-4-hexoxynaphthalene-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N2O.ClH/c1-4-7-10-13-20-28-24-17-16-23(21-14-11-12-15-22(21)24)25(26)27(18-8-5-2)19-9-6-3;/h11-12,14-17,26H,4-10,13,18-20H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYJDHRFPFHVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(CCCC)CCCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3748-77-4 (Parent)
Record name Bunamidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001055556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7046837
Record name Bunamidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1055-55-6
Record name 1-Naphthalenecarboximidamide, N,N-dibutyl-4-(hexyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1055-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bunamidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001055556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bunamidine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bunamidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUNAMIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y80LB0Q7CB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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